molecular formula C18H19NO3 B12575791 Benzyl (4-phenylbutanoyl)carbamate CAS No. 197173-15-2

Benzyl (4-phenylbutanoyl)carbamate

Cat. No.: B12575791
CAS No.: 197173-15-2
M. Wt: 297.3 g/mol
InChI Key: NUJGOFQEKROAEO-UHFFFAOYSA-N
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Description

Benzyl (4-phenylbutanoyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a phenylbutanoyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (4-phenylbutanoyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 4-phenylbutanoic acid in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-phenylbutanoyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (4-phenylbutanoyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other enzymes.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.

    Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.

Mechanism of Action

The mechanism of action of benzyl (4-phenylbutanoyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The carbamate group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (4-phenylbutanoyl)carbamate is unique due to the presence of both benzyl and phenylbutanoyl groups, which confer specific chemical properties and reactivity. This combination allows for diverse applications in various fields, distinguishing it from other carbamate derivatives .

Properties

CAS No.

197173-15-2

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

benzyl N-(4-phenylbutanoyl)carbamate

InChI

InChI=1S/C18H19NO3/c20-17(13-7-12-15-8-3-1-4-9-15)19-18(21)22-14-16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2,(H,19,20,21)

InChI Key

NUJGOFQEKROAEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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